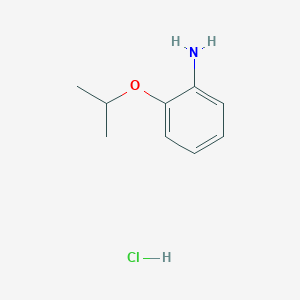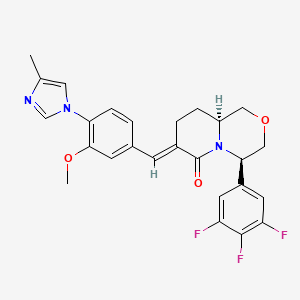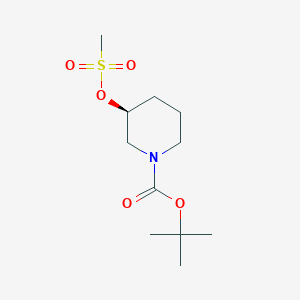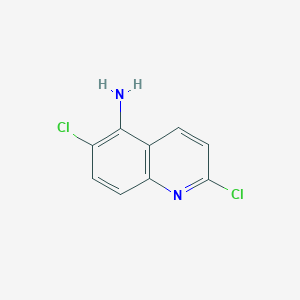
3-(2-Methoxyphenoxy)azetidine
Descripción general
Descripción
3-(2-Methoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, synthesized for potent antitumor agents, showed significant anticancer activity against various human cancer cell lines. Notably, some compounds exhibited more potency than Doxorubicin in certain cancer cell lines, confirming their potential as VEGFR-2 inhibitors. In silico ADMET prediction indicated drug-like properties and low toxicity for most of these compounds, highlighting their promising anticancer potential (Parmar et al., 2021).
Tubulin-Targeting Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones were investigated for their antiproliferative properties, leading to the discovery of potent compounds. These compounds inhibited the polymerization of isolated tubulin, disrupted microtubular structure, and induced G2/M arrest and apoptosis in cancer cells. Such findings underscore the potential of azetidine derivatives as effective tubulin-targeting antitumor agents (Greene et al., 2016).
Azetidine Derivatives as GABA Uptake Inhibitors
Azetidine derivatives were evaluated for their potency as GABA-uptake inhibitors. Derivatives substituted in 2- and 3-positions showed promising results as GAT-1 and GAT-3 inhibitors, indicating their potential application in neurological disorders (Faust et al., 2010).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives were evaluated for their in-vitro antioxidant activity. Some compounds displayed moderate to significant antioxidant effects, highlighting their medicinal and chemical importance (Nagavolu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPFVMOJROTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647899 | |
| Record name | 3-(2-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954223-14-4 | |
| Record name | 3-(2-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



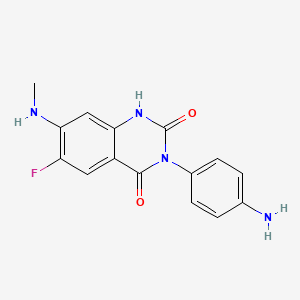

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
